molecular formula C7H6N2O3 B8812994 3-Nitrobenzaldoxime

3-Nitrobenzaldoxime

Cat. No.: B8812994
M. Wt: 166.13 g/mol
InChI Key: GQMMRLBWXCGBEV-UHFFFAOYSA-N
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Description

3-Nitrobenzaldoxime (CAS 3431-62-7) is an aromatic oxime derivative with the molecular formula C₇H₆N₂O₃ and a molar mass of 166.13 g/mol . It is structurally characterized by a nitro group (-NO₂) at the meta position of the benzene ring and an oxime (-CH=N-OH) functional group. Key properties include:

  • Melting point: 123–125°C
  • Boiling point: 295.2 ± 23.0°C (predicted)
  • pKa: 10.27 ± 0.10 (predicted)
  • Applications: Used in organic synthesis (e.g., deoxygenation to 3-nitrobenzaldehyde ), biological staining , and as a biochemical reagent .
  • Safety: Classified as a skin/eye irritant (GHS hazard code Xi) with specific handling requirements .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrobenzaldoxime can be synthesized through the reaction of m-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in methanol at room temperature, yielding the oxime in good yields .

Industrial Production Methods: Industrial production of m-nitrobenzaldoxime follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of efficient mixing and temperature control systems is essential to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: 3-Nitrobenzaldoxime can undergo catalytic reduction to form aminobenzylamines.

    Substitution: The nitro group in m-nitrobenzaldoxime can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Nitrobenzaldoxime and 4-Nitrobenzaldoxime

The position of the nitro group significantly influences physicochemical properties and reactivity:

Property 3-Nitrobenzaldoxime 4-Nitrobenzaldoxime 2-Nitrobenzaldoxime
Melting Point 123–125°C ~125–128°C (inferred)* ~115–118°C (inferred)*
Reactivity Deoxygenation to 3-nitrobenzaldehyde Higher steric hindrance for para-nitro group Ortho-nitro group may enhance acidity
Applications Biological staining Limited data; likely similar Limited data

*Inferred from trends in benzaldoxime derivatives; para isomers often exhibit higher melting points due to symmetry, while ortho isomers may show lower solubility due to steric effects.

Functional Group Analogs

3-Nitrobenzaldehyde (CAS 99-61-6)

  • Structure : Lacks the oxime group, replaced by an aldehyde (-CHO).
  • Properties :
    • Melting point: 42–43°C
    • Applications: Precursor in organic synthesis, biochemical reagent .
  • Comparison : The oxime group in this compound enhances hydrogen bonding, leading to a higher melting point (123–125°C vs. 42–43°C) .

3-Nitrobenzonitrile (CAS 619-24-9)

  • Structure : Nitrile (-CN) replaces the oxime group.
  • Properties :
    • Higher polarity due to -CN group.
    • Applications: Intermediate in pharmaceuticals or agrochemicals (inferred from nitrile reactivity).
  • Comparison : Nitriles undergo nucleophilic addition, while oximes participate in condensation or deoxygenation reactions .

3-Nitrobenzaldehyde Thiosemicarbazone

  • Structure : Thiosemicarbazone (-NH-C(=S)-NH₂) replaces oxime.
  • Properties :
    • Forms coordination complexes with metals .
    • Single-crystal X-ray Mean C–C bond length = 0.005 Å; R factor = 0.069 .
  • Comparison : Thiosemicarbazones are studied for metal-binding applications, unlike oximes, which are used in deoxygenation .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and characterizing 3-Nitrobenzaldoxime in laboratory settings?

  • Methodological Answer : Synthesis typically involves condensation of 3-nitrobenzaldehyde with hydroxylamine hydrochloride under controlled pH and temperature. Characterization requires analytical techniques such as nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry for molecular weight validation (166.13 g/mol). Ensure proper documentation of CAS No. 20747-39-1 and molecular formula (C₇H₆N₂O₃) for reproducibility .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers at 2–8°C, protected from light and moisture. Use personal protective equipment (PPE) during handling to avoid inhalation or skin contact. Follow general laboratory safety protocols, including fume hood use and waste disposal compliant with hazardous chemical guidelines. Stability tests (e.g., TGA/DSC) are recommended for long-term storage validation .

Q. What analytical techniques are essential for confirming the purity of this compound?

  • Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic (FT-IR, UV-Vis) methods. For example, HPLC with a C18 column (mobile phase: acetonitrile/water) can resolve impurities. Cross-validate with melting point analysis (literature mp: ~289°C for related nitro compounds) and elemental analysis (C, H, N) .

Advanced Research Questions

Q. What mechanisms underlie the inhibition of catechol-O-methyltransferase (COMT) by this compound?

  • Methodological Answer : this compound acts as a competitive inhibitor by binding to the enzyme’s active site, as shown in Arabidopsis studies where it reduced COMT activity to 0.2 pkat/mg protein (vs. 1.5 pkat/mg in controls) . Validate via kinetic assays (e.g., Michaelis-Menten plots with varying substrate/inhibitor concentrations) and structural modeling (docking simulations or X-ray crystallography) .

Q. How can researchers resolve contradictions in reported biochemical effects of this compound?

  • Methodological Answer : Apply statistical frameworks to analyze variability (e.g., ANOVA for inter-study differences). Replicate experiments under standardized conditions (pH, temperature, enzyme source). Use sensitivity analysis to identify confounding variables (e.g., solvent choice, purity thresholds). Reference guidelines from the Reference Manual on Scientific Evidence for robust statistical validation .

Q. What experimental design is optimal for determining the IC₅₀ of this compound in enzyme inhibition studies?

  • Methodological Answer : Use a dose-response curve with at least six inhibitor concentrations (e.g., 0.1–100 µM). Include positive controls (e.g., entacapone for COMT) and negative controls (solvent-only). Measure enzyme activity spectrophotometrically and calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism). Validate with triplicate runs and blinded data analysis .

Q. How can structural data enhance understanding of this compound’s mechanism of action?

  • Methodological Answer : Perform X-ray crystallography or cryo-EM to resolve inhibitor-enzyme complexes. Compare with functional assays (e.g., fluorescence quenching to track binding kinetics). For example, structural data from related compounds (e.g., thiosemicarbazones) reveal nitro group interactions with catalytic residues .

Q. Methodological and Reporting Standards

Q. What are the best practices for documenting this compound usage in research publications?

  • Methodological Answer : Adhere to ICMJE guidelines: specify manufacturer, purity (e.g., >95%, Santa Cruz Biotechnology), batch number, and storage conditions. Include safety data (e.g., LD₅₀ if available) and experimental parameters (solvents, concentrations) to ensure reproducibility. Reference CAS No. 20747-39-1 explicitly .

Q. How should researchers integrate this compound into histochemical staining protocols?

  • Methodological Answer : Optimize staining by testing concentrations (e.g., 0.1–1.0% w/v) in fixative solutions. Validate with positive/negative tissue controls and microscopy (e.g., brightfield vs. fluorescence). Document staining duration, temperature, and post-staining washes to minimize background noise .

Q. What toxicological assessments are critical for this compound in biomedical research?

  • Methodological Answer : Conduct acute toxicity assays (e.g., OECD 423) and genotoxicity tests (Ames test, micronucleus assay). For in vivo studies, include histopathology and serum biomarker analysis. Reference ATSDR frameworks for risk assessment prioritization .

Properties

Molecular Formula

C7H6N2O3

Molecular Weight

166.13 g/mol

IUPAC Name

N-[(3-nitrophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H6N2O3/c10-8-5-6-2-1-3-7(4-6)9(11)12/h1-5,10H

InChI Key

GQMMRLBWXCGBEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-nitrobenzaldehyde (5.0 g; 33.1 mmol) in abs. ethanol (40 ml) was added hydroxylamine, hydrochloride (3.45 g; 49.6 mmol) and the resulting suspension was heated to reflux overnight. The cooled mixture was poured into water (100 ml) and the product was filtered off and dried. Yield: 4.5 g (82%).
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5 g
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40 mL
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3.45 g
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100 mL
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Synthesis routes and methods II

Procedure details

151 g (1 mol) of m-nitrobenzaldehyde was added to 1 l of water warmed at 70° C. and 72.6 g (1.1 mol) of a 50% aqueous solution of hydroxylamine was added dropwise under stirring and further, was stirred at the same temperature for one hour. The resulting mixture was cooled to room temperature and crystals thus deposited were filtered, washed with water and dried. 160.5 g of m-nitrobenzaldoxime was obtained (yield 96.6%; M.P. 118°-121° C.).
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151 g
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1 L
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aqueous solution
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Yield
96.6%

Synthesis routes and methods III

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